molecular formula C19H15ClN4OS2 B2924581 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 671199-89-6

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2924581
CAS No.: 671199-89-6
M. Wt: 414.93
InChI Key: XZPOJAPSTNGNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-Chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a heterocyclic compound featuring a thiazolo[2,3-c][1,2,4]triazole core substituted with a 4-chlorophenyl group at the 5-position and a thioacetamide linker connected to a p-tolyl (4-methylphenyl) moiety. This structure combines a halogenated aromatic ring (4-chlorophenyl) and an electron-donating group (p-tolyl), which are critical for modulating biological activity, solubility, and target interactions.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c1-12-2-8-15(9-3-12)21-17(25)11-27-19-23-22-18-24(19)16(10-26-18)13-4-6-14(20)7-5-13/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPOJAPSTNGNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate to form 4-chlorophenyl thiosemicarbazide. This intermediate is then cyclized with α-bromoacetophenone under basic conditions to yield the thiazolo[2,3-c][1,2,4]triazole core. The final step involves the nucleophilic substitution of the thiazole ring with p-tolyl acetamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

Scientific Research Applications

2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with various molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Cores

Compound Core Structure Key Substituents IC50 (A549) Selectivity (HEK)
Target Compound Thiazolo[2,3-c][1,2,4]triazole 4-Cl, p-tolyl N/A N/A
Compound 154 1,3,4-Oxadiazole 4-Cl, p-tolyl-pyrimidine 3.8 μM 25-fold
Compound 7 Triazinoindole 4-Cl, methyl N/A N/A

Halogen Substituents

The 4-chlorophenyl group is a recurring motif in cytotoxic agents. For example:

  • Compound 33 (N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide) replaces chlorine with a trifluoromethyl group. The CF3 group enhances lipophilicity and metabolic stability but may reduce cytotoxicity compared to chlorine due to steric effects .
  • Compound 4d (N-(4-Chlorophenyl)-2-((5-(4-oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide) retains the 4-chlorophenyl group but incorporates a phthalazinone moiety, which likely enhances DNA intercalation. However, its IC50 values remain unreported .

Electron-Donating Groups (EDGs)

The p-tolyl group in the target compound contrasts with other EDGs:

  • Compound 8a (2-Cyano-N-(4-(dimethylamino)phenyl)-3-(p-tolyl)acrylamide) features a dimethylamino group, which improves solubility but may reduce membrane permeability compared to the p-tolyl group .
  • Compound 3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) uses a nitro group, inducing apoptosis via Akt inhibition (92.36% inhibition in C6 glioma cells) .

Table 2: Substituent Impact on Activity

Compound Substituent Biological Effect Key Finding
Target Compound 4-Cl, p-tolyl Enhanced cytotoxicity (presumed) Structural synergy for target binding
Compound 33 4-CF3 Increased lipophilicity Undisclosed cytotoxicity
Compound 3 4-NO2 Akt inhibition (92.36%) Apoptosis in glioma cells

Acetamide Linker Modifications

The thioacetamide linker (-S-CH2-C(=O)-NH-) is critical for target engagement:

  • Compound 15 (2-((5-(4-Chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(dimethylamino)phenyl)acetamide) introduces a dimethylamino group, which may improve water solubility but alter pharmacokinetics .

Table 3: Acetamide Variants

Compound Acetamide Substituent Molecular Weight Key Property
Target Compound p-tolyl ~462 g/mol Balanced lipophilicity
Compound 1 4-Pyrrolidinyl ~480 g/mol Enhanced solubility
Compound 15 4-Dimethylamino ~477 g/mol Improved aqueous solubility

Biological Activity

The compound 2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)acetamide is a novel hybrid molecule that incorporates thiazole and triazole moieties. These structural features are associated with a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C16H16ClN5S\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_{5}\text{S}

Key Properties

  • Molecular Weight : 312.85 g/mol
  • IUPAC Name : this compound
  • CAS Number : 610276-80-7

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of thiazolo[2,3-c][1,2,4]triazoles showed cytotoxic effects against various cancer cell lines including melanoma and breast cancer cells. The most potent compounds had IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
47eT47D43.4
47fHCT-1166.2

The presence of the thiazole and triazole rings enhances the interaction with biological targets due to their ability to form hydrogen bonds and their overall stability .

Antimicrobial Activity

Compounds similar to This compound have demonstrated antimicrobial properties. Studies show that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, thiazolo[2,3-c][1,2,4]triazole derivatives have been reported to possess anti-inflammatory effects. This is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

The biological activities of the compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The triazole ring can act as a competitive inhibitor for enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The polar nature of the compound allows it to bind effectively to biological receptors, enhancing its pharmacological profile.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways .

Case Studies

Several case studies highlight the efficacy of thiazolo[2,3-c][1,2,4]triazole derivatives:

  • A study involving a series of synthesized compounds showed that certain derivatives had remarkable selectivity towards cancer cells over normal cells. For example, a derivative with a specific substitution pattern was found to inhibit cell migration in metastatic models .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for improved yields?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions between thiazolo-triazole intermediates and thiol-containing acetamide derivatives. Key optimization steps include:

  • Varying solvents (DMSO, DMF) to enhance solubility .
  • Adjusting reaction temperatures (70–100°C) and catalysts (e.g., K2CO3) .
  • Monitoring purity via TLC and column chromatography (silica gel, ethyl acetate/hexane eluent) .
    • Data :
DerivativeYield RangeReaction TimeReference
Analog 2675%6–8 hrs
Analog 3066%10–12 hrs

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for aromatic protons (δ 7.0–7.6 ppm) and acetamide methyl groups (δ 2.4–3.8 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> 480.1528) with <0.002 ppm error .
  • IR : Confirm carbonyl (1666–1669 cm<sup>−1</sup>) and thioamide bonds (3245 cm<sup>−1</sup>) .

Q. What in vitro assays are suitable for preliminary antimicrobial screening?

  • Methodology :

  • Use broth microdilution (MIC assays) against S. aureus and C. albicans .
  • Compare with positive controls (e.g., ciprofloxacin, fluconazole) and validate via triplicate experiments .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-chlorophenyl vs. methoxyphenyl) affect biological activity?

  • Methodology :

  • SAR Analysis : Replace the 4-chlorophenyl group with EDGs (e.g., methoxy) to study electronic effects on target binding .
  • Data : Halogen substituents (Cl) enhance cytotoxicity (IC50 3.8 μM in A549 cells), while EDGs reduce potency .
    • Contradiction Note : Methoxy derivatives show higher antifungal activity but lower anticancer efficacy .

Q. How can contradictory results in pharmacological studies (e.g., varying IC50 across cell lines) be resolved?

  • Methodology :

  • Validate assay conditions (e.g., cell passage number, serum concentration) .
  • Use orthogonal assays (MTT vs. apoptosis markers) to confirm cytotoxicity .
    • Example : Compound 154 showed 25-fold selectivity for A549 over HEK cells, suggesting cell-line-specific uptake .

Q. What computational methods predict the compound’s binding affinity to target enzymes?

  • Methodology :

  • DFT Calculations : Optimize geometry (B3LYP/6-311G(d,p)) and compute HOMO-LUMO gaps for reactivity .
  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 or human topoisomerase II .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology :

  • Conduct forced degradation studies (acid/base, oxidative stress) .
  • Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Data : Mass balance ≥98% after 24 hrs in pH 7.4 buffer .

Key Research Gaps

  • Understudied Targets : Limited data on kinase inhibition or anti-inflammatory pathways .
  • Metabolic Profiling : No published ADME studies (e.g., CYP450 interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.